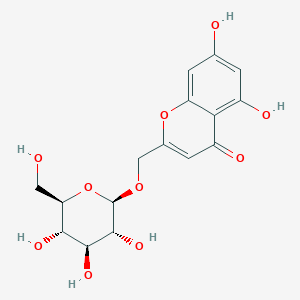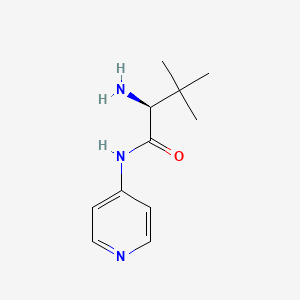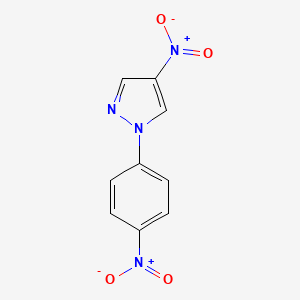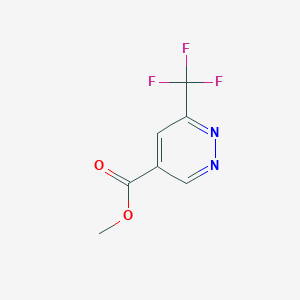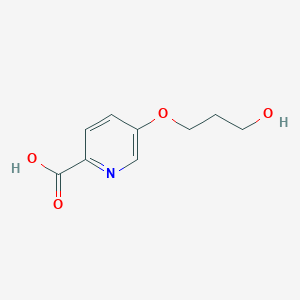
5-(3-Hydroxypropoxy)picolinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Hydroxypropoxy)picolinic acid is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a picolinic acid core with a 3-hydroxypropoxy group attached to the fifth position of the pyridine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Hydroxypropoxy)picolinic acid typically involves the following steps:
Starting Materials: The synthesis begins with picolinic acid and 3-hydroxypropyl chloride.
Reaction Conditions: The reaction is carried out in a solvent such as dimethylformamide (DMF) or dichloromethane (DCM) under reflux conditions.
Catalysts: A base catalyst, such as triethylamine, is often used to facilitate the reaction.
Purification: The product is purified through recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and large-scale purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 5-(3-Hydroxypropoxy)picolinic acid can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the hydroxyl group to a carbonyl group, forming derivatives such as picolinic acid derivatives.
Reduction: Reduction reactions can reduce the pyridine ring, leading to the formation of piperidine derivatives.
Substitution: Substitution reactions can replace the hydroxyl group with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents such as thionyl chloride (SOCl₂) and alkyl halides are used for substitution reactions.
Major Products Formed:
Oxidation Products: Derivatives such as picolinic acid derivatives.
Reduction Products: Piperidine derivatives.
Substitution Products: Halides or alkyl derivatives.
Wissenschaftliche Forschungsanwendungen
5-(3-Hydroxypropoxy)picolinic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic compounds.
Biology: The compound may serve as a probe in biological studies to understand cellular processes.
Industry: Use in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 5-(3-Hydroxypropoxy)picolinic acid exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The pyridine ring can participate in π-π interactions, further modulating biological processes.
Vergleich Mit ähnlichen Verbindungen
5-(3-Hydroxypropoxy)picolinic acid is unique due to its specific structural features. Similar compounds include:
Picolinic Acid: Lacks the hydroxypropoxy group.
3-Hydroxypropyl Picolinic Acid: Similar but with a different position of the hydroxypropoxy group.
Other Pyridine Derivatives: Various pyridine derivatives with different substituents.
Eigenschaften
Molekularformel |
C9H11NO4 |
|---|---|
Molekulargewicht |
197.19 g/mol |
IUPAC-Name |
5-(3-hydroxypropoxy)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H11NO4/c11-4-1-5-14-7-2-3-8(9(12)13)10-6-7/h2-3,6,11H,1,4-5H2,(H,12,13) |
InChI-Schlüssel |
YPLNEEZZFOXKRO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1OCCCO)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


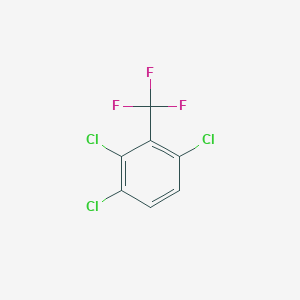
![tert-butyl 3-oxo-2,3a,4,5,7,7a-hexahydro-1H-pyrrolo[2,3-c]pyridine-6-carboxylate;oxalic acid](/img/structure/B15361851.png)

![N-(3-Bromo-1H-pyrrolo[2,3-c]pyridin-5-yl)acetamide](/img/structure/B15361871.png)
![5-[2-(Benzyloxy)phenyl]-1H-indole-2,3-dione](/img/structure/B15361877.png)
![rel-(3aS,4R,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-4-ol;hydrochloride](/img/structure/B15361884.png)
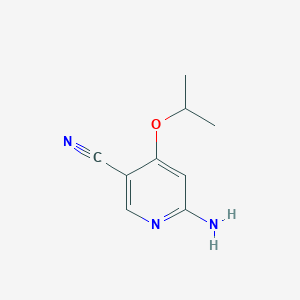
![1-(2-Chloro-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)ethan-1-one](/img/structure/B15361898.png)
![6-Bromo-4-fluoro-N,N-bis[(4-methoxyphenyl)methyl]pyridin-2-amine](/img/structure/B15361899.png)

